molecular formula C8H11NO2S B13274218 (S)-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid

(S)-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid

Cat. No.: B13274218
M. Wt: 185.25 g/mol
InChI Key: RGBRSMAOXSRWTD-ZETCQYMHSA-N
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Description

(S)-3-Amino-3-(5-methylthiophen-3-yl)propanoic acid is a chiral amino acid derivative with a thiophene ring substituted at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(5-methylthiophen-3-yl)propanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methylthiophene-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-methylthiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-3-(5-methylthiophen-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and amino acid moiety allow it to bind to active sites or receptor pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid: Similar structure but with a methyl group instead of an amino group.

    Methyl (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoate: An ester derivative of the compound.

Uniqueness

(S)-3-Amino-3-(5-methylthiophen-3-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a thiophene ring. This combination of features makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

RGBRSMAOXSRWTD-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CS1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=CS1)C(CC(=O)O)N

Origin of Product

United States

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